molecular formula C9H14F3NO2 B2715397 Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate CAS No. 2248370-16-1

Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate

Cat. No.: B2715397
CAS No.: 2248370-16-1
M. Wt: 225.211
InChI Key: GWBZMTYTWXRQBX-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with an amino group, a trifluoromethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with nucleophilic groups replacing the trifluoromethyl group.

Scientific Research Applications

Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to target proteins, potentially leading to increased potency and selectivity .

Comparison with Similar Compounds

  • Methyl 4-amino-4-(trifluoromethyl)benzoate
  • Methyl 4-amino-4-(trifluoromethyl)phenylacetate
  • Methyl 4-amino-4-(trifluoromethyl)butanoate

Comparison: Compared to these similar compounds, Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is unique due to its cyclohexane ring structure, which imparts different steric and electronic properties. This uniqueness can result in distinct reactivity and interaction profiles, making it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c1-15-7(14)6-2-4-8(13,5-3-6)9(10,11)12/h6H,2-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBZMTYTWXRQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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